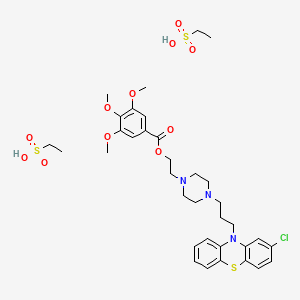
Methophenazine diethanesulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of Methophenazine diethanesulfonate involves several steps. One common method includes the reaction of methophenazine with diethanesulfonic acid under controlled conditions . The reaction typically requires a solvent such as dimethyl sulfoxide (DMSO) and may involve catalysts to enhance the reaction rate . Industrial production methods often involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity .
Chemical Reactions Analysis
Methophenazine diethanesulfonate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Methophenazine diethanesulfonate has a wide range of applications in scientific research, including:
Chemistry: It is used as a calmodulin antagonist to study calcium signaling pathways.
Biology: It is used in cell biology to investigate the role of calmodulin in various cellular processes.
Medicine: It is used in pharmacological research to develop new drugs targeting calmodulin.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
Methophenazine diethanesulfonate exerts its effects by binding to calmodulin, a calcium-binding messenger protein . This binding inhibits the interaction of calmodulin with its target proteins, thereby disrupting calcium signaling pathways . The molecular targets and pathways involved include various enzymes and receptors that are regulated by calmodulin .
Comparison with Similar Compounds
Methophenazine diethanesulfonate is unique in its specific inhibition of calmodulin. Similar compounds include:
Trifluoperazine: Another calmodulin antagonist with a different chemical structure.
W-7: A synthetic calmodulin antagonist used in research.
Calmidazolium: A potent calmodulin inhibitor with a different mechanism of action.
These compounds share similar applications but differ in their chemical structures and specific mechanisms of action .
Properties
CAS No. |
1674-48-2 |
|---|---|
Molecular Formula |
C35H48ClN3O11S3 |
Molecular Weight |
818.4 g/mol |
IUPAC Name |
2-[4-[3-(2-chlorophenothiazin-10-yl)propyl]piperazin-1-yl]ethyl 3,4,5-trimethoxybenzoate;ethanesulfonic acid |
InChI |
InChI=1S/C31H36ClN3O5S.2C2H6O3S/c1-37-26-19-22(20-27(38-2)30(26)39-3)31(36)40-18-17-34-15-13-33(14-16-34)11-6-12-35-24-7-4-5-8-28(24)41-29-10-9-23(32)21-25(29)35;2*1-2-6(3,4)5/h4-5,7-10,19-21H,6,11-18H2,1-3H3;2*2H2,1H3,(H,3,4,5) |
InChI Key |
YUUZEPKGGQPQLT-UHFFFAOYSA-N |
Canonical SMILES |
CCS(=O)(=O)O.CCS(=O)(=O)O.COC1=CC(=CC(=C1OC)OC)C(=O)OCCN2CCN(CC2)CCCN3C4=CC=CC=C4SC5=C3C=C(C=C5)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,3,5-Trimethyl-6-[(piperazin-1-yl)methyl]pyrazine](/img/structure/B14176488.png)
![(6-Chloro-1H-indol-3-yl)[4-(4-fluorophenyl)piperazin-1-yl]methanone](/img/structure/B14176491.png)
![Dimethyl 7-oxabicyclo[2.2.1]hept-5-ene-2,3-dicarboxylate](/img/structure/B14176512.png)
![2-[Benzyl(methyl)sulfamoyl]-N-hydroxyacetamide](/img/structure/B14176515.png)

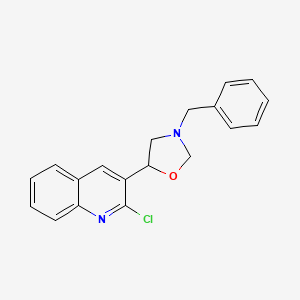

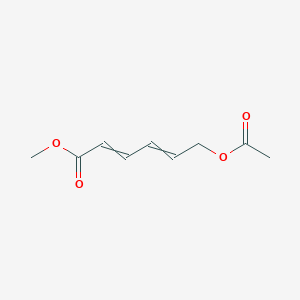
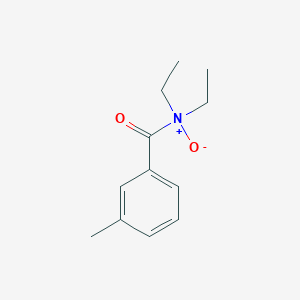
![5-[(4-Phenoxyphenyl)amino]-3-phenyl-1,3-thiazolidine-2,4-dione](/img/structure/B14176541.png)
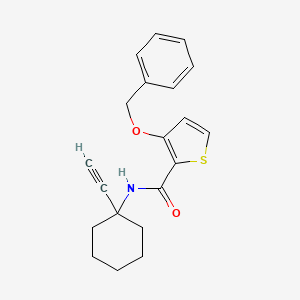
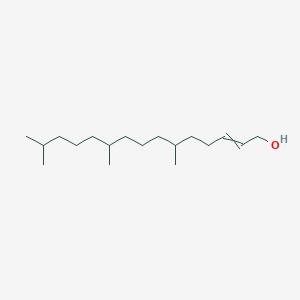
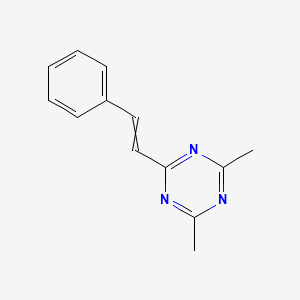
![1-Ethyl-3-[(prop-2-en-1-yl)oxy]quinolin-2(1H)-one](/img/structure/B14176566.png)
